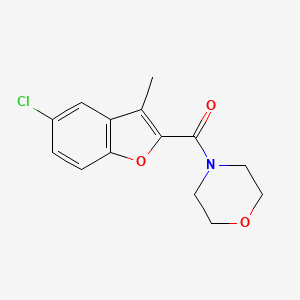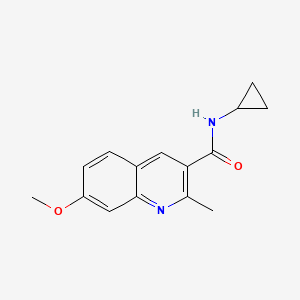
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide, also known as MOCA, is a synthetic compound that has been widely used in scientific research for its unique properties. MOCA is a heterocyclic organic compound that contains an oxazole ring and a carboxamide group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been found to inhibit the activity of certain enzymes, including fatty acid synthase and acyl-CoA:cholesterol acyltransferase. These enzymes play a crucial role in lipid metabolism, and their inhibition by 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can lead to a decrease in lipid synthesis and accumulation. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been found to decrease the levels of triglycerides and cholesterol in the liver and blood of animals, indicating its potential use in treating metabolic disorders. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide in lab experiments is its potent antibacterial and antifungal properties, which make it a useful tool for studying microbial infections. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's ability to inhibit certain enzymes also makes it a valuable tool for studying lipid metabolism and its role in various diseases. However, one limitation of using 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide research. One potential application is its use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's antibacterial and antifungal properties make it a promising candidate for developing new antibiotics. Further research is needed to fully understand 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide's mechanism of action and potential therapeutic applications.
合成法
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can be synthesized using different methods, including the reaction of 3-methylphenyl isocyanate with 5-methyl oxazole-2-carboxylic acid, which yields 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide as a white crystalline solid. Other methods involve the use of different reagents and solvents to achieve the desired product.
科学的研究の応用
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been used in scientific research for a variety of applications, including its use as a fluorescent probe for detecting protein-ligand interactions. It has also been used as a building block in the synthesis of other biologically active compounds. 5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has been found to exhibit potent antibacterial and antifungal properties, making it a promising candidate for developing new antibiotics.
特性
IUPAC Name |
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)13-12(15)11-7-9(2)16-14-11/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUFULTUWSXUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)

![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)

![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)

![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)


